1-Undecanethiol is a molecule with a long hydrocarbon chain and a thiol group (-SH) at one end. This combination of properties makes it useful for forming self-assembled monolayers (SAMs) on various surfaces []. SAMs are ordered, single-molecule-thick layers that can modify the properties of the underlying surface.
1-Undecanethiol forms SAMs through a process called chemisorption, where the thiol group forms a strong chemical bond with the surface []. The long hydrocarbon chain of 1-undecanethiol can then interact with other molecules or surfaces, depending on the specific application.
1-Undecanethiol is an organic compound with the molecular formula . It is classified as a straight-chain aliphatic thiol, characterized by a long hydrocarbon chain and a thiol group (-SH) at one end. This compound appears as a colorless to yellow liquid with a pungent odor, reminiscent of rotten eggs, and has a melting point of approximately -3°C and a boiling point of about 259.5°C . Its density is approximately 0.841 g/cm³ at 25°C, making it less dense than water .
1-Undecanethiol is highly flammable and can form explosive mixtures with air, posing significant hazards in various environments. Its vapors are heavier than air, which can lead to accumulation in low-lying areas . The compound is insoluble in water, which further complicates its handling and storage .
The primary mechanism of action of UDT lies in its ability to form SAMs on various surfaces. The thiol group interacts with the surface, while the long hydrocarbon chain creates a barrier or modifies the surface properties. This allows researchers to tailor surfaces for specific applications, such as promoting protein adsorption in biosensors or creating hydrophobic surfaces for microfluidic devices [, ].
UDT is a hazardous compound and should be handled with caution. It is a skin, eye, and respiratory irritant []. Here's a summary of the safety concerns:
The biological activity of 1-undecanethiol has been explored primarily in the context of its potential toxicity and environmental impact. Exposure routes include inhalation, skin absorption, and ingestion. Health hazards associated with this compound include irritation to the skin and eyes, respiratory issues upon inhalation, and potential systemic toxicity from prolonged exposure .
In terms of ecological impact, 1-undecanethiol may contribute to environmental pollution due to its volatility and potential for bioaccumulation in aquatic environments .
Several methods exist for synthesizing 1-undecanethiol:
Each synthesis method varies in complexity and yield, depending on the starting materials and conditions used.
1-Undecanethiol has several applications across different fields:
Studies on the interactions of 1-undecanethiol focus on its reactivity with various biological molecules and materials. For instance:
Several compounds share structural similarities with 1-undecanethiol. Below is a comparison highlighting their unique features:
Compound | Molecular Formula | Key Features |
---|---|---|
1-Dodecanethiol | Longer carbon chain; higher boiling point (around 270°C). | |
1-Octanethiol | Shorter chain; more volatile; distinct odor profile. | |
1-Hexanethiol | Shortest chain among these; lower boiling point (around 157°C). | |
2-Mercaptoethanol | Contains an alcohol functional group; more polar. |
What distinguishes 1-undecanethiol from these similar compounds is its intermediate carbon chain length, which imparts unique physical properties such as moderate volatility and specific reactivity patterns. Its applications in nanotechnology particularly highlight its versatility compared to shorter or longer chain analogs.
1-Undecanethiol possesses the molecular formula C₁₁H₂₄S, representing a straight-chain alkanethiol compound with eleven carbon atoms, twenty-four hydrogen atoms, and one sulfur atom [1] [2]. The compound's structural formula is expressed as CH₃(CH₂)₁₀SH, indicating a linear alkyl chain terminated by a thiol functional group [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is undecane-1-thiol [6], with the Chemical Abstracts Service registry number 5332-52-5 [1] [4].
The molecular weight of 1-undecanethiol is 188.37 grams per mole [2] [4]. The compound's structural representation includes the InChI notation InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 [1] [2] and the InChIKey CCIDWXHLGNEQSL-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System notation is CCCCCCCCCCCS [2] [6], representing the linear chain structure with the terminal thiol group.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₄S [1] |
Molecular Weight | 188.37 g/mol [2] [4] |
Chemical Abstracts Service Number | 5332-52-5 [1] [4] |
International Union of Pure and Applied Chemistry Name | undecane-1-thiol [6] |
InChI | InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 [1] [2] |
InChIKey | CCIDWXHLGNEQSL-UHFFFAOYSA-N [1] [2] |
Simplified Molecular Input Line Entry System | CCCCCCCCCCCS [2] [6] |
1-Undecanethiol exists as a colorless to almost colorless clear liquid at room temperature [4] [25]. The compound exhibits characteristic organoleptic properties typical of alkanethiols, presenting with a strong, unpleasant odor . The physical appearance is described as a liquid with notable olfactory characteristics [3] [27].
The compound maintains its liquid state under standard temperature and pressure conditions [4] [15]. Storage recommendations indicate that the substance should be maintained at room temperature, preferably in cool and dark conditions below 15°C [4] [15]. The material requires storage under inert gas conditions due to its air-sensitive nature [4] [15].
The standard enthalpy of formation for 1-undecanethiol has been determined using the Joback estimation method [9]. The calculated value for the formation enthalpy is -231.89 kilojoules per mole [9]. This thermodynamic parameter represents the energy change associated with the formation of one mole of 1-undecanethiol from its constituent elements in their standard states [9].
The fusion enthalpy of 1-undecanethiol, representing the energy required for the phase transition from solid to liquid state, has been estimated at 28.29 kilojoules per mole using the Joback calculation method [9]. This value provides insight into the intermolecular forces present in the crystalline structure of the compound [9].
Multiple determinations of the vaporization enthalpy for 1-undecanethiol have been reported in the literature [9] [23]. The Joback method estimation provides a value of 46.82 kilojoules per mole [9]. Experimental measurements conducted at 420 Kelvin yield a vaporization enthalpy of 59.3 kilojoules per mole [23] [30]. This temperature-dependent variation in vaporization enthalpy reflects the relationship between thermal energy and the strength of intermolecular interactions [23].
Thermodynamic Parameter | Value | Method/Source |
---|---|---|
Formation Enthalpy (ΔfH°) | -231.89 kJ/mol | Joback Method [9] |
Fusion Enthalpy (ΔfusH°) | 28.29 kJ/mol | Joback Method [9] |
Vaporization Enthalpy (ΔvapH°) | 46.82 kJ/mol | Joback Method [9] |
Vaporization Enthalpy (420K) | 59.3 kJ/mol | Experimental [23] |
¹H Nuclear Magnetic Resonance spectroscopic analysis of 1-undecanethiol has been documented using deuterated chloroform as the solvent system [14]. The spectroscopic measurements were conducted on a Varian A-60D spectrometer [14]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts corresponding to the various proton environments within the molecular structure [14].
The thiol proton typically appears as a characteristic signal in the ¹H Nuclear Magnetic Resonance spectrum [14]. The methyl protons of the terminal carbon exhibit distinct chemical shift patterns, while the methylene protons throughout the alkyl chain display overlapping multiplet patterns [14]. The proximity of protons to the sulfur atom influences their chemical shift values due to the electronegativity of the sulfur heteroatom [14].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 1-undecanethiol [19]. The spectrum displays distinct signals for each carbon environment within the eleven-carbon chain structure [19]. The carbon atom directly bonded to the sulfur atom exhibits a characteristic downfield chemical shift compared to the other carbon atoms in the alkyl chain [19].
The carbon atoms in the interior of the carbon chain typically demonstrate higher chemical shift values compared to terminal carbons [18] [19]. Secondary carbon atoms generally exhibit different chemical shift patterns compared to primary carbons, with the specific chemical shift depending on the electronic environment and neighboring carbon atoms [18] [19]. The ¹³C Nuclear Magnetic Resonance chemical shifts span a range typical for aliphatic carbon atoms, generally appearing between 10-50 parts per million [19].
Infrared spectroscopic analysis of 1-undecanethiol reveals characteristic absorption bands corresponding to the functional groups present in the molecule [21] [25]. The spectrum conforms to the expected structural features of the compound [25]. Key absorption bands include the sulfur-hydrogen stretch characteristic of thiol groups, typically appearing in the 2500-2600 wavenumber region [21].
The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, while carbon-carbon stretching modes contribute to the fingerprint region of the spectrum [21]. Polarization modulation Fourier transform infrared spectroscopy has been employed to study the conformational order and orientation of 1-undecanethiol molecular layers [21]. The asymmetric methylene stretching modes provide information about the conformational state of the alkyl chain [21].
Mass spectrometric analysis of 1-undecanethiol under electron ionization conditions reveals a characteristic fragmentation pattern [2] [23]. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular weight of the compound [2] [26]. The electron ionization conditions typically employ 70 electron volt energy [2].
Key fragmentation ions include peaks at mass-to-charge ratios of 41, 29, 27, and other smaller fragments representing the breakdown of the carbon chain and loss of the thiol group [2]. The base peak often corresponds to alkyl cation fragments formed through alpha-cleavage processes [2]. The fragmentation pattern provides structural confirmation and aids in compound identification [2] [26].
Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |
---|---|---|
188 | Molecular Ion | C₁₁H₂₄S⁺- |
41.0 | 80.1 | C₃H₅⁺ [2] |
29.0 | 35.5 | CHO⁺ or C₂H₅⁺ [2] |
27.0 | 18.0 | C₂H₃⁺ [2] |
39.0 | 14.2 | C₃H₃⁺ [2] |
The melting point of 1-undecanethiol has been determined to be -3°C [3] [4] [15]. This low melting point is consistent with the liquid state of the compound at room temperature [4] [15]. The boiling point varies depending on the pressure conditions employed during measurement [3] [4] [27].
Under standard atmospheric pressure conditions (760 millimeters of mercury), the boiling point ranges from 257-259°C [27]. Under reduced pressure conditions of 3 millimeters of mercury, the boiling point decreases significantly to 103-104°C [3] [4] [28]. This pressure-dependent variation in boiling point follows the Clausius-Clapeyron relationship and is utilized in distillation processes [3] [4].
The refractive index of 1-undecanethiol has been measured at 1.46 [4] [15] [28]. This optical property reflects the interaction of light with the compound and is related to the molecular polarizability and density of the material [4] [15]. The refractive index measurement provides a physical constant useful for compound identification and purity assessment [4] [15] [28].
The density of 1-undecanethiol has been precisely measured at 25°C, yielding a value of 0.841 grams per milliliter [3] [28]. Additional measurements report a specific gravity of 0.85 at 20°C relative to water [4] [15]. These density values are consistent with the aliphatic nature of the compound and the presence of the sulfur atom [3] [4].
The density measurement provides important information for volume-to-mass conversions and is essential for quantitative analytical procedures [3] [28]. The relatively low density compared to water reflects the hydrocarbon nature of the predominant molecular structure [3] [4].
1-Undecanethiol exhibits insolubility in water [3] [4] [15]. This hydrophobic behavior is attributed to the predominant hydrocarbon character of the molecule and the weak polar contribution of the thiol group [3] [4]. The compound's lipophilic nature is reflected in its calculated logarithmic partition coefficient values [9].
The estimated logarithmic water solubility value is -4.50, indicating very limited aqueous solubility [9]. The compound demonstrates solubility in organic solvents typical of aliphatic compounds [3] [4]. The solubility characteristics are important for understanding the compound's behavior in different chemical environments and extraction procedures [3] [4] [15].
Physical Constant | Value | Conditions |
---|---|---|
Melting Point | -3°C | Standard Pressure [3] [4] |
Boiling Point | 257-259°C | 760 mmHg [27] |
Boiling Point | 103-104°C | 3 mmHg [3] [4] |
Refractive Index | 1.46 | Room Temperature [4] [15] |
Density | 0.841 g/mL | 25°C [3] [28] |
Specific Gravity | 0.85 | 20°C/20°C [4] [15] |
Water Solubility | Insoluble | Room Temperature [3] [4] |
Irritant